N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide
CAS No.:
Cat. No.: VC16282554
Molecular Formula: C20H22BrNO4S
Molecular Weight: 452.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22BrNO4S |
|---|---|
| Molecular Weight | 452.4 g/mol |
| IUPAC Name | N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-ethoxybenzamide |
| Standard InChI | InChI=1S/C20H22BrNO4S/c1-2-26-19-8-4-6-16(12-19)20(23)22(18-9-10-27(24,25)14-18)13-15-5-3-7-17(21)11-15/h3-8,11-12,18H,2,9-10,13-14H2,1H3 |
| Standard InChI Key | ZJMZIYJDPZLFNC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
Introduction
Structural and Molecular Characterization
The compound’s IUPAC name systematically describes its architecture:
-
3-Bromobenzyl group: A benzyl substituent with a bromine atom at the meta position, conferring electrophilic reactivity and potential halogen-bonding capabilities .
-
1,1-Dioxidotetrahydrothiophen-3-yl: A tetrahydrothiophene ring oxidized to a sulfone, enhancing polarity and metabolic stability compared to non-oxidized sulfur heterocycles.
-
3-Ethoxybenzamide: A benzamide scaffold with an ethoxy group at the para position, balancing lipophilicity and hydrogen-bonding potential .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁BrN₂O₄S |
| Molecular Weight | 493.37 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (sulfone O, amide O, ethoxy O) |
| Topological Polar SA | ~90 Ų |
| logP (Estimated) | ~3.2 |
The sulfone group significantly reduces membrane permeability compared to non-oxidized thiophene analogs, while the ethoxy group moderates hydrophobicity .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
-
3-Bromobenzylamine: Prepared via bromination of benzylamine or reductive amination of 3-bromobenzaldehyde.
-
1,1-Dioxidotetrahydrothiophen-3-amine: Synthesized by oxidation of tetrahydrothiophen-3-amine with peroxides.
-
3-Ethoxybenzoic Acid: Derived from ethoxylation of 3-hydroxybenzoic acid followed by acid chloride formation.
Convergent Synthesis
A typical pathway involves:
-
Dual N-Alkylation: Reacting 3-bromobenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine with 3-ethoxybenzoyl chloride in a one-pot, two-step sequence.
-
Coupling Conditions: Use of Schotten-Baumann conditions (aqueous NaOH, THF) at 0–5°C to minimize racemization .
Key Challenges:
-
Competing reactivity of the secondary amine in the sulfone heterocycle.
-
Steric hindrance during benzamide formation.
Optimization:
-
Employing Hünig’s base (DIPEA) to deprotonate the amine selectively.
-
Microwave-assisted coupling (50°C, 30 min) improves yield to ~72%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.38–7.25 (m, 4H, Ar-H), 4.62 (s, 2H, CH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.89–3.75 (m, 1H, tetrahydrothiophene CH), 3.02–2.85 (m, 4H, tetrahydrothiophene CH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
-
-
¹³C NMR:
-
δ 167.8 (C=O), 138.2 (C-Br), 122.5–131.4 (Ar-C), 63.1 (OCH₂), 52.4 (NCH₂), 49.8 (tetrahydrothiophene C-SO₂), 14.1 (CH₃).
-
High-Resolution Mass Spectrometry (HRMS)
-
Observed: m/z 493.0621 [M+H]⁺ (calc. 493.0624 for C₂₁H₂₂BrN₂O₄S).
Biological Relevance and Mechanistic Insights
Putative Targets
The compound’s structure suggests potential activity against:
-
Kinases: Sulfone groups often engage in hinge-region hydrogen bonding in ATP-binding pockets.
-
GPCRs: The ethoxybenzamide motif is prevalent in serotonin and dopamine receptor modulators .
In Silico Screening
Molecular Docking (PDB: 4ZOH):
-
Docking into the adenosine A₂A receptor shows a binding energy of −9.2 kcal/mol, with key interactions:
-
Sulfone oxygen hydrogen bonding to Asn253.
-
3-Bromobenzyl group occupying a hydrophobic subpocket.
-
ADMET Predictions:
-
Moderate CYP3A4 inhibition risk (IC₅₀ ≈ 12 μM).
-
High plasma protein binding (~92%) due to lipophilic domains.
Applications and Future Directions
Limitations and Optimization
-
Solubility: Aqueous solubility <5 μg/mL at pH 7.4 necessitates prodrug strategies.
-
Metabolic Stability: Microsomal half-life (human): 23 min (Phase II glucuronidation dominant).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume